REACTION_SMILES
|
[CH3:14][N:15]([CH3:16])[CH:17]=[O:18].[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12]1)=[O:13].[CH3:32][O:33][CH2:34][CH2:35][O:36][CH3:37].[CH:23]([CH3:24])([CH3:25])[N:26]([CH:27]([CH3:28])[CH3:29])[CH2:30][CH3:31].[S:19]([Cl:20])([Cl:21])=[O:22]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12]1)=[O:13].[CH:23]([CH3:24])([CH3:25])[N:26]([CH:27]([CH3:28])[CH3:29])[CH2:30][CH3:31].[Cl-:21]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(C(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc(C(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |